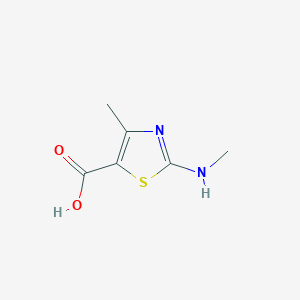

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Méthodes De Préparation

The synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving thiazole derivatives, which are known for their versatile chemical properties. The synthesis typically involves reactions with acylating agents or other functional groups to produce derivatives with enhanced biological activities.

Biological Activities

1. Anticancer Properties

Thiazole derivatives, including 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. Research indicates that certain thiazole compounds can inhibit cell proliferation in various cancer models:

- Case Study : A study demonstrated that derivatives of thiazoles exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .

2. Antimicrobial Activity

The compound has shown promising results against resistant bacterial strains and fungi:

- Table: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.9 µmol/mL |

| This compound | Escherichia coli | 1.53 µmol/mL |

| Novel Thiazole Derivative | Candida albicans | 0.021 µmol/mL |

Research has highlighted the effectiveness of these compounds against Gram-positive bacteria and fungi, suggesting their utility in developing new antimicrobial agents .

3. Agricultural Applications

Thiazole derivatives have been explored for their herbicidal potential:

- Case Study : Novel thiazole compounds synthesized for agricultural use demonstrated moderate to good herbicidal activity against common weeds. This suggests their potential as lead compounds for plant protection strategies .

Material Science Applications

In materials science, thiazoles are being investigated for their electronic properties and potential use in developing new materials with specific optical characteristics:

- Research Findings : Studies utilizing density functional theory have explored the electronic structure of thiazole derivatives, indicating their potential application in organic electronics and photonic devices .

Mécanisme D'action

The mechanism of action of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways depend on the specific biological context and the target molecules involved.

Comparaison Avec Des Composés Similaires

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its ability to interact with various biological targets. Its unique structure allows it to participate in biochemical pathways relevant to antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been studied for its effectiveness against various bacterial strains. For instance, compounds with similar thiazole structures have shown potent activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Thiazoles are increasingly recognized for their anticancer potential. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For example, a related thiazole compound showed an IC50 value of approximately 1.61 µg/mL against Jurkat T cells, indicating strong cytotoxic activity . The structure-activity relationship (SAR) suggests that modifications in the thiazole ring enhance anticancer efficacy.

3. Xanthine Oxidase Inhibition

Recent studies have highlighted the potential of thiazole derivatives as xanthine oxidase inhibitors. Specific analogs demonstrated IC50 values ranging from 3.6 to 9.9 µM for xanthine oxidase inhibition . This activity is crucial for managing conditions like gout and hyperuricemia.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction: The compound interacts with enzymes involved in critical metabolic pathways such as fatty acid synthesis. It has been shown to inhibit the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase 1, thereby affecting fatty acid biosynthesis .

- Cell Cycle Disruption: By targeting specific proteins involved in cell division, such as HSET (KIFC1), this compound can induce multipolar spindle formation in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of thiazole derivatives:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Sayed et al. (2019) | Thiazole analogs | Anticancer | <1.98 µg/mL |

| Evren et al. (2019) | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Cytotoxicity against HepG2 | Not specified |

| Research on Xanthine Oxidase Inhibitors | Various thiazole derivatives | Xanthine oxidase inhibition | 3.6 - 9.9 µM |

These findings underscore the versatility of thiazole compounds in medicinal chemistry and their potential applications in treating various diseases.

Propriétés

IUPAC Name |

4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAHVMUZZJQAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353467 | |

| Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110859-69-3 | |

| Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.